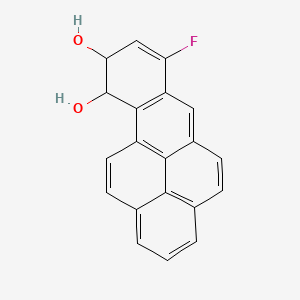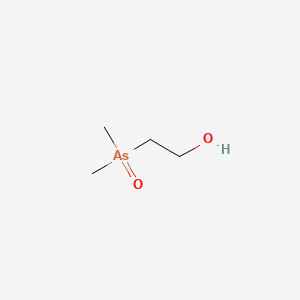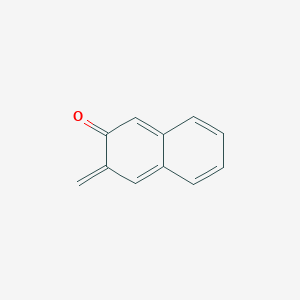
3-Methylidenenaphthalen-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylidenenaphthalen-2(3H)-one: is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring system with a methylene group at the 3-position and a ketone group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenenaphthalen-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functionalization: The naphthalene undergoes functionalization to introduce the methylene and ketone groups.
Reaction Conditions: The reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reaction.
Optimization: Optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize production.
化学反応の分析
Types of Reactions
3-Methylidenenaphthalen-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohols and other reduced forms of the original compound.
Substituted Derivatives: Compounds with various substituents on the naphthalene ring.
科学的研究の応用
3-Methylidenenaphthalen-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Methylidenenaphthalen-2(3H)-one exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.
Pathways Involved: It may modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-Methylidenenaphthalen-1(2H)-one: Similar structure but with different positioning of functional groups.
1-Methylidenenaphthalen-2(1H)-one: Another isomer with a different arrangement of the methylene and ketone groups.
Uniqueness
3-Methylidenenaphthalen-2(3H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties compared to its isomers and other related compounds.
特性
CAS番号 |
79219-98-0 |
|---|---|
分子式 |
C11H8O |
分子量 |
156.18 g/mol |
IUPAC名 |
3-methylidenenaphthalen-2-one |
InChI |
InChI=1S/C11H8O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H2 |
InChIキー |
BZEFTNYTOWFMLQ-UHFFFAOYSA-N |
正規SMILES |
C=C1C=C2C=CC=CC2=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


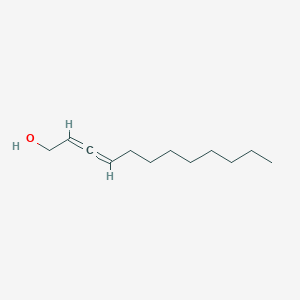
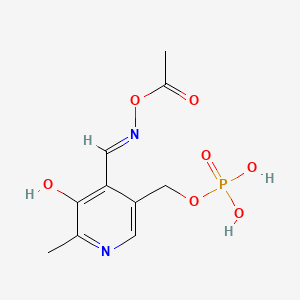
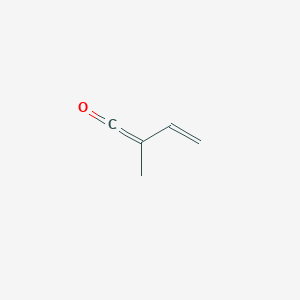
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)

![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
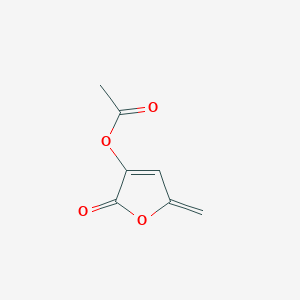

![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)

